molecular formula C7H16N2O B1628185 [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol CAS No. 908861-46-1

[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Cat. No.: B1628185
CAS No.: 908861-46-1
M. Wt: 144.21 g/mol
InChI Key: JCCWMSYGCHUCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol: is a chemical compound with a pyrrolidine ring substituted with an aminoethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol typically involves the reaction of pyrrolidine with ethylene oxide followed by reduction. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the ethylene oxide. The intermediate product is then reduced using a reducing agent like lithium aluminum hydride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Various substituted pyrrolidines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.

Industry

In the industrial sector, this compound is utilized in the production of polymers and materials with specific properties. It can be incorporated into polymer chains to modify their physical and chemical characteristics.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxymethyl group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)piperidine
  • 1-(2-Aminoethyl)pyrrolidine
  • 2-(2-Aminoethyl)pyridine

Uniqueness

[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol is unique due to the presence of both an aminoethyl group and a hydroxymethyl group on the pyrrolidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups. Additionally, its specific structure may confer unique biological activities and properties that are not observed in closely related compounds.

Properties

IUPAC Name

[1-(2-aminoethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWMSYGCHUCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611972
Record name [1-(2-Aminoethyl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908861-46-1
Record name [1-(2-Aminoethyl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method follows that of S6 using 2-hydroxymethyl-pyrrolidin-1-yl-acetonitrile (19.5 g, 0.139 mol), LiAlH4 (15.84 g, 0.417 mol) and dry THF (150 mL). The title-compound (12.5 g, 63%) was afforded as straw-coloured oil by kugelrohr distillation (142° C., 0.3 mbar). δH (250 MHz; CDCl3); 1.6-1.9 (m, 4H, CH2CH2CH2, CH2CH2CH), 1.98 (s (broad), 3H, NH2, OH), 2.3 (m, 1H), 2.45 (m, 1H), 2.55 (m, 1H), 2.75-2.85 (m, 3H), 3.19 (m, 1H, NCHCH2), 3.4 (2×d, 1H, J=3 Hz and J=11 Hz, 1×CHCH2OH), 3.6 (2×d, 1H, J=3 Hz and J=11 Hz, 1×CHCH2OH); IR υmax/cm−1; 3375 (NH2), 3300 (NH2), 3200 (OH), 2970-2800 (CH2, CH3), 1600, 1475, 1375, 1230 and 1060; FAB MS, m/z(M+H)+ 145.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
15.84 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol
Reactant of Route 3
Reactant of Route 3
[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol
Reactant of Route 4
Reactant of Route 4
[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol
Reactant of Route 5
Reactant of Route 5
[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol
Reactant of Route 6
[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.